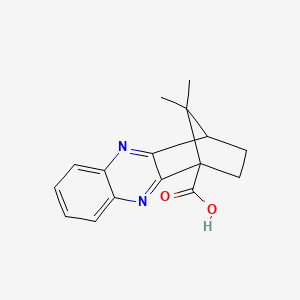

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

Formation of the phenazine core: This can be achieved through cyclization reactions involving aromatic amines and quinones.

Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced phenazine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrophenazines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed IC50 values ranging from 1.9 to 7.52 μg/mL for the most active compounds .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and stability under operational conditions .

Photovoltaic Applications

Its application in photovoltaics is under investigation due to its potential to improve the efficiency of solar cells through better light absorption and electron mobility.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Inhibition of enzyme activity: Binding to active sites and blocking substrate access.

Disruption of cellular processes: Interfering with DNA replication or protein synthesis.

Modulation of signaling pathways: Affecting pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Phenazine-1-carboxylic acid: A well-known phenazine derivative with antimicrobial properties.

2-Methylphenazine: Another phenazine compound with distinct chemical and biological activities.

Phenazine-1,6-dicarboxylic acid: A phenazine derivative with two carboxylic acid groups.

Uniqueness

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is unique due to its specific structural features, such as the presence of dimethyl groups and the methano bridge, which may confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.

Biological Activity

11,11-Dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid (commonly referred to as DMMPCA) is a compound belonging to the phenazine family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMMPCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16N2O2

- Molar Mass : 268.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Phenazines are redox-active metabolites produced by various bacteria and have been shown to exhibit a range of biological activities. DMMPCA's biological activity can be categorized into several key areas:

Antimicrobial Activity

DMMPCA has demonstrated significant antimicrobial properties against various pathogens. It functions by disrupting cellular processes in bacteria, leading to cell death. Studies have shown that phenazine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics .

Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Potential

Research indicates that DMMPCA may possess cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death .

The biological activity of DMMPCA is attributed to several mechanisms:

- Redox Activity : As a phenazine derivative, DMMPCA participates in redox reactions that can influence cellular metabolism and signaling pathways.

- Enzyme Inhibition : DMMPCA may inhibit specific enzymes involved in bacterial metabolism, thus impairing their growth and survival.

- Oxidative Stress Modulation : By enhancing the cellular antioxidant defense system, DMMPCA helps protect cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMMPCA against Pseudomonas aeruginosa. The results indicated that DMMPCA inhibited biofilm formation and reduced bacterial viability at concentrations as low as 10 μg/mL. The study concluded that DMMPCA could be a promising candidate for developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted on human breast cancer cell lines treated with varying concentrations of DMMPCA. The findings revealed a dose-dependent increase in apoptosis markers and reduced cell proliferation rates at concentrations above 20 μM. This suggests potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted phenazine precursors. For example, amidation protocols (common in carboxylic acid derivatization) can be applied using activated esters (e.g., NHS esters) and primary amines under anhydrous conditions . Key steps include:

- Carboxylic acid activation : Use coupling agents like EDC/HOBt to form reactive intermediates.

- Cyclization : Optimize temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to favor intramolecular ring closure.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify methyl groups (δ ~1.2–1.5 ppm for 11,11-dimethyl), dihydro-aromatic protons (δ ~2.5–3.5 ppm), and carboxylic acid protons (broad δ ~10–12 ppm) .

- IR : Confirm the carboxylic acid moiety (C=O stretch ~1700–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set) and compare with experimental data .

- Dynamic Effects : Analyze temperature-dependent NMR to identify conformational flexibility in the methanophenazine ring.

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to assign ambiguous peaks .

Q. What strategies optimize the cyclization step in synthesizing this compound to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize transition states.

- Reaction Monitoring : Use HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA, pH 5.5) to track intermediates .

Q. How can the antibacterial activity of this compound be systematically evaluated against multidrug-resistant pathogens?

- Methodological Answer :

- MIC Assays : Perform broth microdilution tests (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli ESBL) strains .

- Mechanistic Studies :

- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption.

- Enzyme Inhibition : Test inhibition of bacterial topoisomerases or β-lactamases via fluorometric assays.

Q. Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across replicate experiments?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05).

- Controlled Variables : Standardize bacterial culture conditions (OD₆₀₀, growth phase) and compound solubility (use DMSO ≤1% v/v) .

- Reference Standards : Include positive controls (e.g., ciprofloxacin) to validate assay reliability.

Q. Methodological Tables

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

15,15-dimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylic acid |

InChI |

InChI=1S/C16H16N2O2/c1-15(2)9-7-8-16(15,14(19)20)13-12(9)17-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |

InChI Key |

BQKUSHXRZXVBJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C3=NC4=CC=CC=C4N=C23)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.